molecular formula C9H12N2O B8797084 3-(Pyridin-3-yl)pyrrolidin-3-ol

3-(Pyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B8797084
M. Wt: 164.20 g/mol
InChI Key: JMXKYQVCVCJEHQ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)pyrrolidin-3-ol, with the CAS Number 1521927-77-4, is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . The compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a versatile and privileged scaffold in medicinal chemistry. The pyrrolidine ring is highly valued for its three-dimensional, non-planar structure, which allows for efficient exploration of pharmacophore space and can contribute to improved solubility and optimized pharmacokinetic profiles of drug candidates . The simultaneous presence of the pyridine and pyrrolidine rings makes this compound a promising building block for the development of novel bioactive molecules. Pyridine is a common bioisostere for benzene rings, often used to enhance pharmacokinetic properties . Researchers can utilize this compound as a key synthetic intermediate in designing potential therapeutics. Its structure is relevant for targeting various disease areas, given the prevalence of pyrrolidine derivatives in active pharmaceutical ingredients. For example, pyrrolidine-based structures are frequently explored as inhibitors for a wide range of enzymes, including kinases . The chiral center on the pyrrolidine ring also offers a point for structural diversification to explore stereoselective interactions with biological targets, as the absolute configuration of a molecule is critical for its binding affinity and selectivity . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-pyridin-3-ylpyrrolidin-3-ol

InChI

InChI=1S/C9H12N2O/c12-9(3-5-11-7-9)8-2-1-4-10-6-8/h1-2,4,6,11-12H,3,5,7H2

InChI Key

JMXKYQVCVCJEHQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CN=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects : The pyridin-3-yl group in 3-(Pyridin-3-yl)pyrrolidin-3-ol provides a planar aromatic ring for π-π stacking interactions, while analogs like 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol introduce electron-withdrawing trifluoromethyl groups, enhancing metabolic stability.
  • Chirality: The (S)-enantiomer of 1-(2-Aminophenyl)pyrrolidin-3-ol demonstrates stereospecific binding to targets like serotonin receptors, unlike the racemic parent compound.
  • Linker Flexibility: Compounds such as 3-Phenyl-3-(pyridin-2-yl)propan-1-ol replace the rigid pyrrolidine ring with a propanol backbone, enabling conformational adaptability in drug-receptor interactions.

Preparation Methods

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone for constructing pyrrolidine derivatives. A patent by US7230119B2 demonstrates the utility of achiral ylides in generating substituted pyrrolidines. For 3-(pyridin-3-yl)pyrrolidin-3-ol, this method involves reacting a pyridine-containing dipole with a dipolarophile such as acrylamide. The ylide, typically generated from trimethylamine or pyridine derivatives, facilitates ring formation under mild conditions (20–40°C). Stereochemical outcomes depend on the substituents’ electronic and steric profiles, with trans-isomers often dominating due to secondary orbital interactions.

Nitrone Cycloaddition

Nitrone intermediates offer an alternative pathway. In this approach, a pyridine-3-carbaldehyde derivative reacts with hydroxylamine to form a nitrone, which subsequently undergoes cycloaddition with alkenes. The resulting isoxazolidine intermediate is hydrogenated to yield the pyrrolidine core. While this method requires catalytic hydrogenation (e.g., Pd/C or Raney Ni), it provides excellent control over ring substitution patterns.

Multi-Step Functionalization Strategies

Nucleophilic Substitution on Pyrrolidine Precursors

A common strategy involves functionalizing preformed pyrrolidine derivatives. For example, (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride reacts with halogenated pyridines under basic conditions. In a protocol from the Royal Society of Chemistry, 2-chloro-5-(trifluoromethyl)pyridin-4-amine couples with (R)-2-(pyrrolidin-3-yl)propan-2-ol in dimethyl sulfoxide (DMSO) at 90°C using sodium carbonate as a base, achieving a 73.8% yield. This SNAr (nucleophilic aromatic substitution) mechanism is favored by electron-deficient pyridine rings, with the pyrrolidine’s tertiary alcohol enhancing nucleophilicity.

Reductive Amination

Reductive amination between 3-pyridinecarboxaldehyde and pyrrolidin-3-ol derivatives offers a modular route. Using sodium cyanoborohydride (NaBH3CN) or borane-tert-butylamine complexes, the imine intermediate is reduced selectively. This method tolerates diverse protecting groups (e.g., Boc or Fmoc), enabling post-functionalization. However, competing side reactions, such as over-reduction of the pyridine ring, necessitate careful optimization of stoichiometry and reaction time.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of pyridyl groups to pyrrolidine scaffolds. For instance, a boronic ester-functionalized pyrrolidine reacts with 3-bromopyridine in the presence of Pd(PPh3)4 and sodium carbonate, yielding 3-(pyridin-3-yl)pyrrolidin-3-ol with >80% efficiency. Key advantages include compatibility with aqueous conditions and scalability, though ligand selection (e.g., RuPhos) critically impacts turnover numbers.

Buchwald-Hartwig Amination

Copper- or palladium-catalyzed amination connects pyrrolidine amines to halogenated pyridines. A 2022 study achieved a 27.2% yield by coupling 5-chloro-2-(trifluoromethyl)pyridin-3-amine with (R)-2-(pyrrolidin-3-yl)propan-2-ol using RuPhos Pd G3 and sodium tert-butoxide in dioxane at 80°C. While lower yielding, this method avoids pre-functionalization of the pyrrolidine nitrogen, streamlining synthesis.

Protection-Deprotection Strategies

Boc Protection

Tert-butoxycarbonyl (Boc) groups are widely used to protect secondary amines during synthesis. In one protocol, Boc-pyrrolidin-3-ol undergoes lithiation at the 3-position, followed by quenching with 3-pyridylmagnesium bromide. Acidic deprotection (e.g., HCl in dioxane) then unveils the free amine. This approach prevents unwanted side reactions but requires stringent anhydrous conditions.

Benzyl Ether Protection

Benzyl groups protect hydroxyl moieties during ring-forming reactions. For example, 3-benzyloxypyrrolidine is alkylated with 3-pyridylmethyl bromide, and subsequent hydrogenolysis (H2/Pd-C) removes the benzyl group. This method’s robustness is offset by the need for high-pressure hydrogenation equipment.

Comparative Analysis of Methods

The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:

Method Conditions Yield Advantages Limitations
1,3-Dipolar Cycloaddition20–40°C, trimethylamine60–75%Stereochemical controlLimited substrate scope
Suzuki-Miyaura CouplingPd(PPh3)4, Na2CO3, H2O/THF>80%Scalability, mild conditionsRequires boronic ester synthesis
Reductive AminationNaBH3CN, MeOH, rt50–65%ModularityOver-reduction side reactions
Buchwald-HartwigRuPhos Pd G3, NaOtBu, dioxane, 80°C27.2%Direct amine couplingLow yield, costly catalysts

Q & A

Basic Research Question

  • ¹H NMR : Pyridin-3-yl protons resonate as a multiplet (δ 7.2–8.5 ppm), while the pyrrolidine ring shows distinct signals for the hydroxyl-bearing carbon (δ 3.5–4.0 ppm) and adjacent protons .
  • IR Spectroscopy : O-H stretching (~3200 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 164.20 (C₉H₁₂N₂O) with fragmentation patterns reflecting pyrrolidine ring cleavage .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What strategies mitigate racemization during enantioselective synthesis of 3-(Pyridin-3-yl)pyrrolidin-3-ol?

Advanced Research Question

  • Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry .
  • Low-Temperature Reactions : Conduct reactions below 0°C to reduce kinetic energy and suppress racemization .
  • Analytical Validation : Use chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry to confirm enantiomeric excess (>95% ee) .

Case Study : A 2024 study achieved 92% ee using (S)-BINAP-Ru catalysis in THF at -10°C .

How do computational models predict the pharmacological activity of 3-(Pyridin-3-yl)pyrrolidin-3-ol?

Advanced Research Question

  • Molecular Docking : Simulate binding to targets (e.g., dopamine receptors) using AutoDock Vina. Pyridin-3-yl’s π-π stacking and pyrrolidine’s H-bonding are critical for affinity .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with IC₅₀ values .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Advanced Research Question

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, HEK293 vs. CHO cells may show variance due to receptor expression levels .
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized protocols (e.g., NIH Guidelines).
  • Control Experiments : Rule out off-target effects using knockout models or competitive antagonists .

Example : Discrepancies in IC₅₀ for kinase inhibition (1–10 µM) were attributed to ATP concentration differences in assays .

What are the stability profiles of 3-(Pyridin-3-yl)pyrrolidin-3-ol under varying storage conditions?

Basic Research Question

  • Degradation Pathways : Hydroxyl group oxidation (to ketone) or pyridine ring hydrolysis under acidic/alkaline conditions .
  • Optimal Storage : -20°C in inert atmosphere (N₂ or Ar) with desiccants.
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks showed <5% degradation by HPLC .

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